1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
Overview
Description
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with phenyl and piperazine substituents.
Preparation Methods
The synthesis of 1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazoles and formamidine derivatives.
Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a piperazine derivative, such as 1-(2-phenylethyl)piperazine.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or cell wall synthesis . In cancer cells, the compound may induce apoptosis (programmed cell death) by interacting with specific signaling pathways .
Comparison with Similar Compounds
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-3-7-19(8-4-1)11-12-27-13-15-28(16-14-27)22-21-17-26-29(23(21)25-18-24-22)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADJBAIYQJRFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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